molecular formula C9H8N2S B1647132 5-(Thiophen-3-YL)pyridin-2-amine

5-(Thiophen-3-YL)pyridin-2-amine

Cat. No.: B1647132
M. Wt: 176.24 g/mol
InChI Key: HZFWDIDTKZHPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Thiophen-3-YL)pyridin-2-amine is a heterocyclic compound featuring a pyridine ring substituted at the 5-position with a thiophene moiety and an amine group at the 2-position. This structure combines aromatic nitrogen and sulfur heterocycles, which are common in pharmaceuticals and materials science due to their electronic and steric properties.

Properties

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

5-thiophen-3-ylpyridin-2-amine

InChI

InChI=1S/C9H8N2S/c10-9-2-1-7(5-11-9)8-3-4-12-6-8/h1-6H,(H2,10,11)

InChI Key

HZFWDIDTKZHPIF-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C2=CSC=C2)N

Canonical SMILES

C1=CC(=NC=C1C2=CSC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

  • 3-(2-Methyltetrazol-5-yl)-5-(3-thienyl)pyridin-2-amine (9XZ): This compound (C₁₁H₁₀N₆S) shares the 5-thiophene-pyridin-2-amine backbone but includes a methyltetrazole substituent at the pyridine’s 3-position.
  • 5-(4-Aminophenyl)pyridin-2-amine: Replacing the thiophene with an aminophenyl group (C₁₁H₁₁N₃) increases aromatic conjugation and introduces a primary amine, which may alter solubility and bioavailability .
  • 5-(2-Methoxypyridin-3-YL)pyridin-2-amine : The methoxy group at the pyridine’s 2-position (C₁₁H₁₁N₃O) introduces steric hindrance and electron-donating effects, which could modulate reactivity and metabolic stability .

Molecular and Electronic Profiles

Compound Molecular Formula Molecular Weight Key Substituents
5-(Thiophen-3-YL)pyridin-2-amine C₉H₇N₂S 191.23 Thiophene (electron-rich)
9XZ C₁₁H₁₀N₆S 258.30 Methyltetrazole (polar)
Compound 25 C₁₄H₁₆N₆OS 324.38 Isopropoxy, thiadiazole
5-(4-Aminophenyl)pyridin-2-amine C₁₁H₁₁N₃ 185.23 Aminophenyl (conjugated)

The thiophene moiety in this compound contributes to π-stacking interactions, while its smaller size compared to aminophenyl or methoxypyridyl groups may enhance membrane permeability .

Key Research Findings and Trends

  • Synthetic Challenges : Low yields in thiadiazole derivatives (e.g., 19% for compound 23 ) highlight the need for improved catalytic methods for C–S bond formation .
  • Activity-Structure Relationships : The addition of electron-withdrawing groups (e.g., trifluoromethyl in compound 24 ) enhances metabolic stability but may reduce solubility .
  • Emerging Applications : Thiophene-pyridine hybrids are being explored as macrofilaricidal agents () and 11β-HSD1 inhibitors (), indicating versatility beyond oncology .

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